molecular formula C11H15NO B8710525 (2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-yl)methanol

(2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-yl)methanol

Cat. No. B8710525
M. Wt: 177.24 g/mol
InChI Key: LOGYTEFZVIKPCA-UHFFFAOYSA-N
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Patent
US08569339B2

Procedure details

A solution of TMSCHN2 (2 M in hexanes, 36.0 mL, 72.0 mmol) is added to a stirred room temperature solution of acid 10-33 (9.99 g, 36.02 mmol) in a 1:1 mixture of PhMe/MeOH (134 mL). After 1.5 h, the mixture is quenched with glacial AcOH (10 mL) and stirred for an additional 5 min. The solvents are removed in vacuo to provide the crude ester as a solid upon standing. The intermediate ester (15.2 g, 52.1 mmol) is dissolved in THF (200 mL) and treated with LAH powder (4.95 g, 130 mmol). The resulting slurry is heated to 65° C. for 3 h, then cooled to room temperature and slowly quenched with water (3.6 mL). The mixture is then treated with 2 N NaOH (3.6 mL), followed by additional water (10.8 mL). The resulting slurry is stirred for 1 h, then filtered to remove solids. The filtrate is dried over Na2SO4, filtered again, and concentrated in vacuo to provide the desired product. The solids initially collected by filtration are resuspended in acetone and vigorously stirred overnight at room temperature. The slurry is refiltered, and the remaining acetone is combined with the initially collected product. Concentration of the combined organic filtrates provides the desired intermediate 10-34 (7.50 g).
Quantity
36 mL
Type
reactant
Reaction Step One
[Compound]
Name
acid 10-33
Quantity
9.99 g
Type
reactant
Reaction Step One
Name
PhMe MeOH
Quantity
134 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ester
Quantity
15.2 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
4.95 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Si]([CH:5]=[N+:6]=[N-])(C)(C)C.[C:8]1([CH3:14])[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[CH3:15][OH:16].[H-].[H-].[H-].[H-].[Li+].[Al+3].[CH2:23]1[CH2:27]OCC1>>[CH3:5][N:6]1[CH2:23][CH2:27][C:13]2[C:8](=[CH:9][CH:10]=[C:11]([CH2:15][OH:16])[CH:12]=2)[CH2:14]1 |f:1.2,3.4.5.6.7.8|

Inputs

Step One
Name
Quantity
36 mL
Type
reactant
Smiles
[Si](C)(C)(C)C=[N+]=[N-]
Name
acid 10-33
Quantity
9.99 g
Type
reactant
Smiles
Step Two
Name
PhMe MeOH
Quantity
134 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C.CO
Step Three
Name
ester
Quantity
15.2 g
Type
reactant
Smiles
Name
Quantity
200 mL
Type
reactant
Smiles
C1CCOC1
Step Four
Name
Quantity
4.95 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
stirred for an additional 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture is quenched with glacial AcOH (10 mL)
CUSTOM
Type
CUSTOM
Details
The solvents are removed in vacuo
CUSTOM
Type
CUSTOM
Details
to provide the crude ester as a solid
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
slowly quenched with water (3.6 mL)
ADDITION
Type
ADDITION
Details
The mixture is then treated with 2 N NaOH (3.6 mL)
STIRRING
Type
STIRRING
Details
The resulting slurry is stirred for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove solids
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The filtrate is dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered again
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
CN1CC2=CC=C(C=C2CC1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.